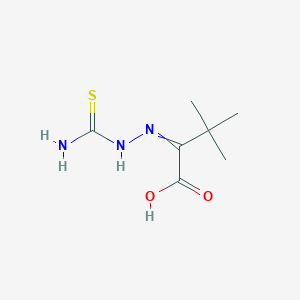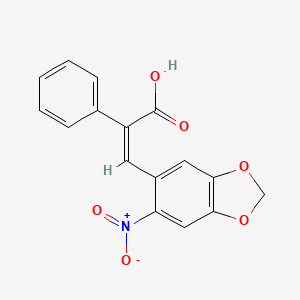
Ethyl 2-(phenylsulfanyl)hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(phenylsulfanyl)hex-2-enoate is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a phenylsulfanyl group attached to a hex-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl hex-2-enoate with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(phenylsulfanyl)hex-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(phenylsulfanyl)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(phenylsulfanyl)hex-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins and enzymes, potentially inhibiting their activity. The hex-2-enoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be compared with other similar compounds such as:
Ethyl 2-(phenylsulfanyl)prop-2-enoate: This compound has a similar structure but with a prop-2-enoate moiety instead of hex-2-enoate.
Ethyl 2-(phenylsulfanyl)but-2-enoate: Another similar compound with a but-2-enoate moiety.
Ethyl 2-(phenylsulfanyl)pent-2-enoate: This compound features a pent-2-enoate moiety.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
91077-20-2 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
ethyl 2-phenylsulfanylhex-2-enoate |
InChI |
InChI=1S/C14H18O2S/c1-3-5-11-13(14(15)16-4-2)17-12-9-7-6-8-10-12/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
NTZIOTRTOOOXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C(=O)OCC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


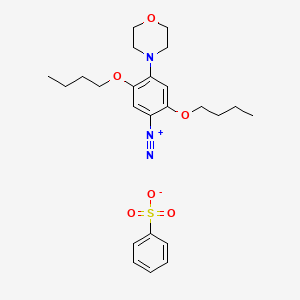
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
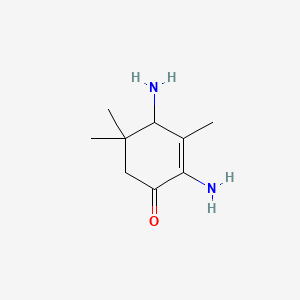
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
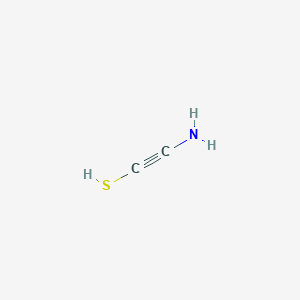



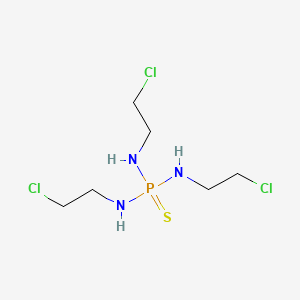

![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
